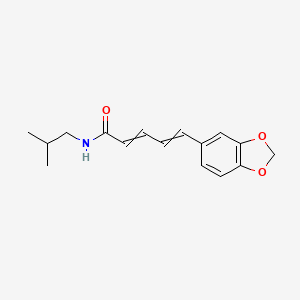
5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)penta-2,4-dienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperlonguminine can be synthesized through various methods. One common synthetic route involves the amidation of 5,6-dihydropyridin-2(1H)-one with 3,4,5-trimethoxycinnamic acid . This reaction typically requires the use of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) . Another method involves the Horner-Wadsworth-Emmons (HWE) approach, where phosphonoacetamide reacts with an aldehyde in the presence of a base .
Industrial Production Methods: Industrial production of piperlonguminine often involves extraction from the Piper longum plant. The extraction process includes drying and grinding the plant material, followed by solvent extraction using ethanol or methanol . The crude extract is then purified through chromatographic techniques to isolate piperlonguminine .
Chemical Reactions Analysis
Types of Reactions: Piperlonguminine undergoes various chemical reactions, including:
Oxidation: Piperlonguminine can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert piperlonguminine to its dihydro derivatives.
Substitution: Piperlonguminine can undergo nucleophilic substitution reactions, particularly at the dihydropyridine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted piperlonguminine derivatives.
Scientific Research Applications
Piperlonguminine has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various bioactive compounds.
Medicine: Investigated for its potential as an anticancer agent, particularly in breast cancer and thyroid cancer It also shows promise in treating inflammatory diseases and infections.
Industry: Utilized in the development of pharmaceuticals and as a natural pesticide.
Mechanism of Action
Piperlonguminine exerts its effects through multiple mechanisms:
Anticancer Activity: Induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and inhibiting key signaling pathways such as NF-κB and JAK/STAT
Anti-inflammatory Activity: Inhibits inflammatory signaling cascades, including MAPK and NF-κB, leading to reduced expression of pro-inflammatory cytokines.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes.
Comparison with Similar Compounds
Piperlonguminine is often compared with other alkaloids derived from Piper species, such as:
Piperine: Another major alkaloid from Piper longum, known for its bioenhancing properties.
Pipernonaline: Exhibits similar antimicrobial and anti-inflammatory activities.
Piperidine: A simpler alkaloid with a broad range of pharmacological activities.
Uniqueness: Piperlonguminine stands out due to its potent anticancer properties and ability to modulate multiple biological pathways, making it a versatile compound for therapeutic applications .
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)penta-2,4-dienamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-12(2)10-17-16(18)6-4-3-5-13-7-8-14-15(9-13)20-11-19-14/h3-9,12H,10-11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAAPCGHVWVUEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C=CC=CC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

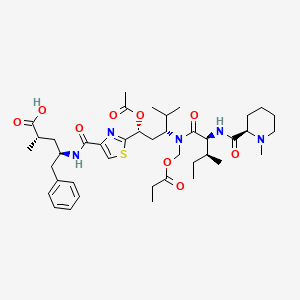
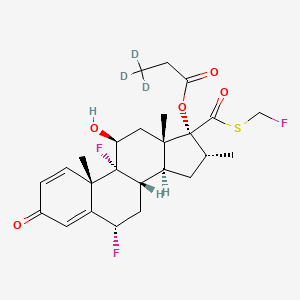
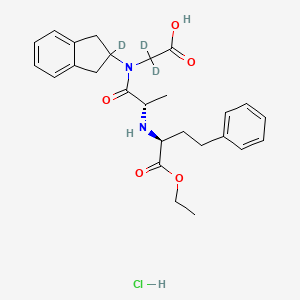

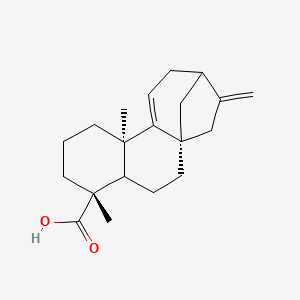

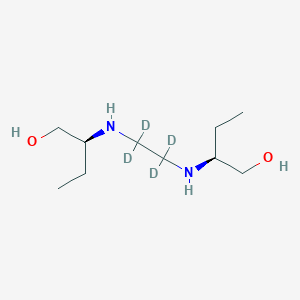

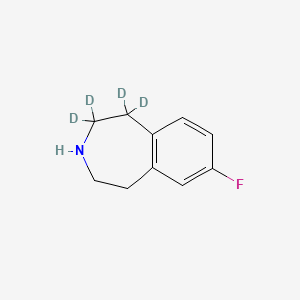
![[pThr3]-CDK5 Substrate (TFA)](/img/structure/B12426853.png)
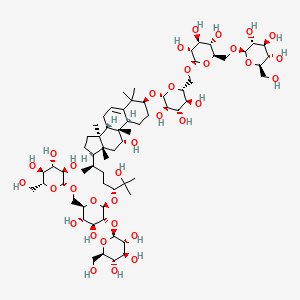
![2-Fluoropyrrolo[1,2-a][1,5]naphthyridin-6-amine](/img/structure/B12426867.png)
![[2-chloro-3-(trifluoromethyl)phenyl]-[(4S)-1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]methanone](/img/structure/B12426877.png)
